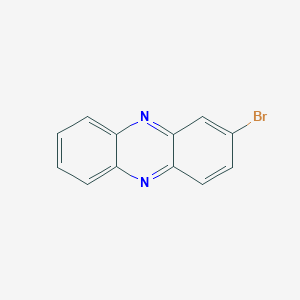

2-Bromophenazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFGYBQCAMTETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347403 | |

| Record name | 2-Bromophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3331-28-0 | |

| Record name | 2-Bromophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenazine

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties, synthesis, and characterization of 2-Bromophenazine (CAS No. 3331-28-0). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth, field-proven insights into the causality behind experimental choices and analytical interpretation. We detail a robust synthetic protocol via the Wohl-Aue reaction, outline gold-standard methodologies for spectroscopic confirmation (NMR, MS, FTIR, UV-Vis), and explore the compound's significant redox activity and its applications as a promising antibacterial agent. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers in their work with this versatile heterocyclic compound.

Introduction: The Phenazine Scaffold and this compound

The phenazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in the fields of medicinal chemistry, materials science, and microbiology. Phenazines produced by microorganisms often function as virulence factors or electron shuttles for anaerobic survival.[1][2] Synthetic phenazine derivatives have been extensively explored for their therapeutic potential, demonstrating a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

This compound is a synthetic derivative that has garnered significant interest. The introduction of a bromine atom onto the phenazine core profoundly influences its electronic properties, lipophilicity, and reactivity. This modification has led to the discovery of potent antibacterial activity, particularly against drug-resistant Gram-positive pathogens like Staphylococcus aureus.[3][4] Understanding the fundamental physicochemical properties of this compound is therefore critical for leveraging its potential in drug discovery and for the rational design of new, more effective analogues. This guide serves as a technical resource for its synthesis, characterization, and application.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 3331-28-0 | [1] |

| Molecular Formula | C₁₂H₇BrN₂ | |

| Molecular Weight | 259.10 g/mol | |

| Appearance | Dark beige crystalline solid | |

| Melting Point | 150 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DCM) | |

| Density (Calculated) | 1.616 ± 0.06 g/cm³ | |

| SMILES | C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |

| Storage Conditions | Store at 10°C - 25°C, away from light and moisture |

Synthesis and Purification

The most direct and modular approach for synthesizing substituted phenazines like this compound is the Wohl-Aue reaction . This classic condensation reaction provides a reliable pathway to the phenazine core.

Causality of the Wohl-Aue Reaction

The Wohl-Aue reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base (e.g., potassium hydroxide) at elevated temperatures.[5] The base facilitates the deprotonation of the aniline, increasing its nucleophilicity, and promotes the subsequent cyclization and oxidation steps that lead to the aromatic phenazine ring system. For the synthesis of this compound, a plausible strategy involves the reaction of aniline with 1-bromo-2-nitrobenzene. The regioselectivity is dictated by the positions of the functional groups on the starting materials.

Caption: Workflow for the Wohl-Aue Synthesis of this compound.

Step-by-Step Synthetic Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromo-2-nitrobenzene (1.0 eq) and aniline (2.0-3.0 eq). Rationale: Using an excess of aniline serves as both a reactant and a solvent, driving the reaction to completion.

-

Base Addition: Carefully add powdered potassium hydroxide (2.0 eq) to the mixture. Rationale: KOH is the catalyst that facilitates the condensation and cyclization steps.

-

Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring for 4-6 hours. The mixture will darken significantly. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Cautiously add water and neutralize with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is paramount. The following section details the expected spectral characteristics of this compound and provides standardized protocols for data acquisition.

Caption: Analytical workflow for the structural confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides definitive evidence of the bromine atom through its characteristic isotopic pattern.

-

Expected Data: The presence of a single bromine atom results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[6]

-

M peak: ~258 m/z, corresponding to the molecule containing the ⁷⁹Br isotope.

-

M+2 peak: ~260 m/z, corresponding to the molecule containing the ⁸¹Br isotope.

-

Intensity Ratio: The M / (M+2) peak intensity ratio will be approximately 1:1.[7]

-

-

Protocol (Electron Ionization - EI-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via direct infusion or GC-MS.

-

Acquire the spectrum in positive ion mode using a standard EI energy of 70 eV.

-

Analyze the high-mass region for the characteristic M/M+2 doublet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Data (400 MHz, CDCl₃): The spectrum is expected to show seven distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm). Protons closer to the electronegative nitrogen atoms will be deshielded and appear further downfield. The proton at position 1 (adjacent to a nitrogen) and position 3 (ortho to the bromine) will likely be the most downfield. Complex splitting patterns (doublets, triplets, or doublets of doublets) will arise from coupling between adjacent protons.

-

Expected ¹³C NMR Data (100 MHz, CDCl₃): The proton-decoupled spectrum should display 12 distinct signals for the 12 carbon atoms. The carbon atom directly attached to the bromine (C-2) will show a signal significantly shifted from the others (typically in the δ 115-125 ppm range). Carbons adjacent to the nitrogen atoms (e.g., C-4a, C-5a, C-6, C-10) will also exhibit characteristic downfield shifts.

-

Standard Acquisition Protocol: [8][9]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a ≥400 MHz spectrometer. Lock the field frequency on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups and vibrations within the molecule.

-

Expected Data: The FTIR spectrum will be characterized by several key absorption bands.[10][11]

-

~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1600-1620 cm⁻¹: C=C aromatic ring stretching.

-

~1500-1520 cm⁻¹ & ~1400-1450 cm⁻¹: C=N and C=C ring stretching vibrations characteristic of the phenazine core.

-

~1000-1100 cm⁻¹: C-Br stretching vibration.

-

~750-850 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

-

-

Protocol (Attenuated Total Reflectance - ATR-FTIR): [12]

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply firm, even pressure.

-

Acquisition: Record the sample spectrum over a range of 4000-650 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Correction: Perform an automated background subtraction on the resulting spectrum.

-

Reactivity and Stability

This compound's chemical behavior is dominated by its redox properties, a hallmark of the phenazine class.

-

Redox Agent and Electron Shuttle: Phenazines are well-established redox-active molecules that can accept and donate electrons.[1] This ability allows them to function as electron shuttles in biological systems.[13] this compound can act as an effective electron acceptor for enzymes like F₄₂₀H₂ dehydrogenase.[14] This redox cycling is believed to be a key component of its antibacterial mechanism, likely leading to the generation of reactive oxygen species (ROS) within the target bacteria, which disrupts cellular respiration and other vital processes.[15]

Caption: Proposed redox cycling mechanism of this compound.

-

Stability: this compound is a stable crystalline solid under standard laboratory conditions. However, as with many conjugated organic molecules, prolonged exposure to strong light may cause degradation. It should be stored in a sealed container in a cool, dark place.

Applications in Research and Development

The unique properties of this compound make it a valuable molecule in several areas of scientific research.

-

Drug Development - Antibacterial Agents: The most prominent application of this compound is as a lead compound in the development of new antibiotics. Research has shown that it possesses potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[3][16] Some bromophenazine analogues demonstrate minimum inhibitory concentrations (MIC) in the sub-micromolar range.[4][17]

-

Biofilm Eradication: Beyond inhibiting planktonic bacterial growth, bromophenazine derivatives have also shown significant activity in inhibiting, dispersing, and eradicating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[18][19]

-

Biochemical Probes: Due to its defined redox potential and ability to interact with electron transport chains, this compound can be used as a biochemical tool to study enzymatic reactions and cellular respiration.[14][20] Its inherent fluorescence properties also make it a candidate for the development of molecular probes.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

References

-

Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. (2017). ResearchGate. Retrieved from [Link]

-

Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. (2014). Royal Society of Chemistry. Retrieved from [Link]

-

Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and… (n.d.). OUCI. Retrieved from [Link]

-

Synthesis of phenazine (1) by Wohl–Aue method. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (2023). ACS Publications. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2013). Royal Society of Chemistry. Retrieved from [Link]

-

Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

(PDF) Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. (2013). ResearchGate. Retrieved from [Link]

-

Bromophenazine derivatives with potent inhibition, dispersion and eradication activities against Staphylococcus aureus biofilms. (2015). Royal Society of Chemistry. Retrieved from [Link]

-

Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. (2011). National Institutes of Health (NIH). Retrieved from [Link]

-

FTIR spectra of Bra-1 and Bra-2 after polymerization at 200 °C(2 h); 200 °C(2 h) + 230 °C(2 h). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. (2014). PubMed. Retrieved from [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

-

Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer. (2008). PubMed Central. Retrieved from [Link]

-

Small Molecule Extracellular Electron Shuttles: Mechanism of Electron Transfer and Biotechnological Applications. (2021). SQ Online. Retrieved from [Link]

-

C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Genetically dissecting the electron transport chain of a soil bacterium reveals a generalizable mechanism for biological phenazine-1-carboxylic acid oxidation. (2022). PubMed Central. Retrieved from [Link]

-

Mass Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

-

API Identification Using FTIR Spectroscopy. (n.d.). Edinburgh Analytical. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI. Retrieved from [Link]

-

Electron transfer in biological systems. (2024). SpringerLink. Retrieved from [Link]

-

FTIR INTERPRETATION OF DRUGS. (2024). Journal of Emerging Trends and Novel Research. Retrieved from [Link]

-

Electron transfer in biological systems. (n.d.). PubMed Central. Retrieved from [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (2022). Elsevier. Retrieved from [Link]

-

1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Bromodimethylsulfonium bromide (BDMS) as a Potential Candidate for Photocatalytic Selective Oxidation of Benzylic Alcohols Using Oxygen and Visible Light - Supporting Information. (2012). Royal Society of Chemistry. Retrieved from [Link]

-

Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. (2022). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Extracellular Electron Shuttles: Mechanism of Electron Transfer and Biotechnological Applications – SQ Online [sqonline.ucsd.edu]

- 3. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. edinburghanalytical.com [edinburghanalytical.com]

- 11. rjpn.org [rjpn.org]

- 12. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electron transfer in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetically dissecting the electron transport chain of a soil bacterium reveals a generalizable mechanism for biological phenazine-1-carboxylic acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenothiazines enhance antibacterial activity of macrophage by inducing ROS and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and… [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Bromophenazine derivatives with potent inhibition, dispersion and eradication activities against Staphylococcus aureus biofilms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. d-nb.info [d-nb.info]

An In-depth Technical Guide to 2-Bromophenazine: Synthesis, Properties, and Applications

This guide provides an in-depth technical overview of 2-Bromophenazine (CAS No. 3331-28-0), a heterocyclic compound of significant interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, its key physicochemical properties, and its emerging applications, particularly in the field of antibacterial agent development.

Introduction and Significance

This compound belongs to the phenazine class of nitrogen-containing heterocyclic compounds. The phenazine core is a privileged scaffold in medicinal chemistry and materials science due to its redox activity and ability to intercalate with DNA. The introduction of a bromine substituent at the 2-position significantly modulates the electronic properties of the phenazine ring, influencing its reactivity, biological activity, and spectroscopic characteristics.

Recent research has highlighted the potential of bromophenazine derivatives as potent antibacterial agents, particularly against drug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[1] The compound serves as a crucial building block for creating libraries of novel phenazine-based therapeutics.[2][3] Its utility as a redox agent and its fluorescence properties also make it a valuable tool for biochemical and materials science research.[3]

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting.

Core Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 3331-28-0 | [3] |

| Molecular Formula | C₁₂H₇BrN₂ | [3] |

| Molecular Weight | 259.10 g/mol | [1] |

| Appearance | Dark beige crystalline solid | [1] |

| Melting Point | 150 °C | ChemBlink |

| Solubility | Insoluble in water; Soluble in organic solvents.[3] | Biosynth |

| Storage | Store at 10°C - 25°C in a cool, dry place.[3] | Biosynth |

Safety Data Sheet (SDS) Synopsis

This compound is classified as an irritant and requires careful handling. The following data is synthesized from supplier safety information. Always consult the full, most recent SDS from your supplier before handling.

| Hazard Category | GHS Classification and Precautionary Statements |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4] Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[4] Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[4] Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4] |

Expert Insight: The irritant nature of this compound necessitates the use of engineering controls (fume hood) and appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Minimize dust generation during handling.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for phenazine formation. A prevalent and historically significant route is the Wohl-Aue reaction , which involves the base-promoted condensation of a nitroarene with an aniline.[5] However, for specific substitution patterns, direct electrophilic bromination of the parent phenazine scaffold offers a more direct and often higher-yielding approach.

The protocol detailed below is a robust method for the synthesis of this compound via the direct bromination of phenazine, a choice justified by its straightforward execution and high regioselectivity, analogous to methods reported for similar phenazine systems.[3]

Experimental Protocol: Direct Bromination of Phenazine

This protocol is designed to be a self-validating system. The success of each step can be monitored using Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by NMR spectroscopy and melting point analysis.

Materials:

-

Phenazine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography eluent

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenazine (1.0 eq) and anhydrous toluene. Stir the mixture to dissolve the phenazine.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

-

Causality: NBS is chosen as the brominating agent for its ease of handling compared to liquid bromine and its ability to provide a steady, low concentration of electrophilic bromine, which helps to control the reaction and minimize over-bromination. Toluene is a suitable non-polar solvent for this reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system), observing the consumption of the phenazine starting material and the appearance of a new, less polar product spot.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with dichloromethane (DCM). c. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine species), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.

-

Self-Validation: The washing steps are critical for removing impurities and ensuring a clean crude product. The disappearance of the NBS spot and the phenazine spot on the TLC plate validates the completion of the reaction and the effectiveness of the initial purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound as a solid.

-

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis. The observed melting point should be consistent with the literature value (150 °C).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Analytical Data

Proper characterization is essential to confirm the structure and purity of the synthesized compound. While experimental spectra can vary slightly based on instrumentation and solvent, the following provides predicted key features for this compound.

Predicted NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation of organic molecules.

¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show seven signals in the aromatic region (approx. δ 7.8-8.5 ppm). The protons on the unsubstituted ring will appear as a complex multiplet, while the protons on the brominated ring will show distinct splitting patterns. The proton at C1 (ortho to the nitrogen and adjacent to the bromine) will likely be the most downfield signal due to the combined electron-withdrawing effects.

¹³C NMR (Predicted, CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the 12 carbons of the phenazine core. The carbon directly attached to the bromine (C2) will be significantly shifted due to the halogen's inductive effect. Carbons adjacent to the nitrogen atoms (C4a, C5a, C9a, C10a) will appear at characteristic downfield shifts (approx. δ 142-144 ppm).

Applications in Research and Development

The primary driver for the current interest in this compound is its role as a key intermediate in the synthesis of novel antibacterial agents.

Antibacterial Drug Discovery

Research has demonstrated that bromophenazine analogues exhibit potent antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[1][2] The bromine atom is a critical component of the structure-activity relationship (SAR), with its position and the presence of other substituents dramatically influencing the minimum inhibitory concentration (MIC).[3] For instance, studies have shown that certain bromophenazines can be over 30 times more potent than the natural phenazine antibiotic pyocyanin.[1]

Redox-Active Probes and Materials

As a phenazine derivative, this compound possesses inherent redox properties.[3] This makes it and its derivatives candidates for development as redox-active probes in biological systems or as components in functional organic materials, such as organic semiconductors or charge-transfer complexes. Its fluorescence properties further enhance its utility in probe design.[3]

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its synthesis, while requiring standard organic laboratory techniques, is accessible and provides a gateway to a class of molecules with significant therapeutic potential. The safety protocols outlined must be strictly adhered to, but with proper handling, this compound serves as a powerful tool for medicinal chemists and materials scientists. The continued exploration of its derivatives is a promising avenue for the discovery of new solutions to combat antibiotic resistance and to develop novel functional materials.

References

-

Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]

-

Phenazine Antibiotic Inspired Discovery of Potent Bromophenazine Antibacterial Agents against Staphylococcus aureus and Staphylo. Supporting Information for Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis of phenazine (1) by Wohl–Aue method. ResearchGate. Available at: [Link]

-

Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. PubMed, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 2-Bromophenazine Solubility

An In-depth Technical Guide to the Solubility of 2-Bromophenazine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound. Recognizing the scarcity of published quantitative data, this document emphasizes the foundational principles governing solubility, predicts solubility behavior based on physicochemical properties, and provides detailed, field-proven experimental protocols for researchers to determine precise solubility values. This approach is designed to empower scientists and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation.

This compound (CAS: 3331-28-0) is a heterocyclic organic compound belonging to the phenazine family.[1][2] Phenazines are a class of redox-active compounds known for their broad biological activities.[1] Recent research has highlighted bromophenazine derivatives as potent antibacterial agents, particularly against resilient pathogens like Staphylococcus aureus and Staphylococcus epidermidis.[3][4][5]

Understanding the solubility of this compound in various organic solvents is a prerequisite for its successful application. Solubility dictates the choice of solvents for:

-

Organic Synthesis: As a reaction medium for derivatization or further chemical transformation.

-

Purification: For techniques like recrystallization and column chromatography.

-

Biological Screening: For the preparation of stock solutions and accurate dosing in assays.[6]

-

Formulation Development: For creating stable and deliverable forms in potential therapeutic applications.

This guide will provide the theoretical framework and practical methodologies to navigate these challenges.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

-

Molecular Structure: this compound possesses a large, rigid, and largely aromatic tricyclic system. This structure is predominantly non-polar. The two nitrogen atoms in the phenazine ring and the bromine atom introduce some polarity, but the molecule lacks functional groups capable of strong hydrogen bonding (like -OH or -NH2).

-

Melting Point: 150 °C.[2] A relatively high melting point for its size suggests a stable crystal lattice, which requires significant energy to overcome during dissolution.

-

Water Solubility: A calculated water solubility of 5.7 x 10⁻³ g/L indicates it is practically insoluble in water, which is expected for a molecule of its nature.[2]

Based on these properties, the guiding principle of "like dissolves like" predicts that this compound will be most soluble in solvents that can effectively interact with its large, aromatic structure, primarily through van der Waals forces and dipole-dipole interactions.[8][9]

Predicted Solubility in Common Organic Solvents

While precise quantitative data is not widely published, we can predict the solubility behavior of this compound across a spectrum of solvent polarities. This predictive analysis is grounded in its structural characteristics and contextual clues from synthetic procedures where it and related compounds are used.[6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The aromatic nature of toluene and benzene may offer favorable π-π stacking interactions with the phenazine ring system. Aliphatic solvents like hexane are expected to be poor solvents. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents offer a balance of polarity that can interact with the polarizable regions of this compound without the high polarity that would make solvation unfavorable. Synthetic reports confirm the use of DCM for purification, implying good solubility.[6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents are highly polar and can effectively solvate a wide range of organic molecules. DMSO is frequently used to prepare stock solutions of phenazine compounds for biological assays, indicating high solubility.[6] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While polar, these solvents are strong hydrogen bond donors and acceptors.[10] this compound cannot reciprocate this hydrogen bonding effectively, which may limit its solubility compared to polar aprotic solvents. |

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of published data, experimental determination is crucial. The following protocols provide robust methods for both rapid screening and precise quantitative measurement.

Protocol 1: Qualitative Solubility Screening

This rapid method helps identify a range of suitable solvents for further quantitative analysis or for immediate use in procedures like thin-layer chromatography (TLC).

Methodology:

-

Preparation: Add approximately 5-10 mg of this compound to a clean, dry 1-dram vial.

-

Solvent Addition: Add the selected solvent dropwise (in ~0.1 mL increments) to the vial.

-

Agitation: After each addition, cap the vial and vortex for 30-60 seconds to facilitate dissolution.

-

Observation: Continue adding solvent up to a total volume of 1 mL. Observe the mixture.

-

Classification:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some solid dissolves, but a significant portion remains undissolved.

-

Insoluble: The solid material does not appear to dissolve.

-

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[11]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of screw-capped vials (e.g., scintillation vials). Ensure that the amount is sufficient to maintain a saturated solution with visible excess solid after equilibration.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 5.0 mL) into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE or glass fiber). This step is critical to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Quantification: Once the solvent is fully removed, re-weigh the vial. The mass of the dissolved this compound is the difference between the final and initial vial weights.

-

Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of residue in g) / (Volume of aliquot in L)

Discussion and Practical Applications

The choice of solvent has profound implications for the practical use of this compound.

-

For Synthesis: A solvent that provides moderate to high solubility at the reaction temperature is ideal. Toluene, DCM, or DMF are likely candidates based on predicted solubility and common use in related syntheses.[6]

-

For Purification: In column chromatography, a solvent system is chosen where the compound is soluble but also interacts with the stationary phase. A common approach is to use a non-polar solvent in which the compound has some solubility (e.g., hexane/ethyl acetate mixtures) to allow for effective separation.[12] For recrystallization, an ideal solvent would dissolve the compound completely at an elevated temperature but poorly at a lower temperature, allowing for crystal formation upon cooling.

-

For Biological Assays: High solubility and compatibility with the assay system are paramount. DMSO is the solvent of choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro screening.[6] Its high solvating power ensures the compound remains in solution before being diluted to the final working concentration in an aqueous buffer.

Conclusion

While specific, published quantitative solubility data for this compound remains elusive, a thorough understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. It is anticipated to have high solubility in polar aprotic solvents like DMSO and DCM, and moderate solubility in non-polar aromatic and moderately polar solvents. For applications requiring precise concentration data, the experimental protocols detailed in this guide provide a reliable framework for generating high-quality, reproducible solubility measurements. This foundational data is essential for advancing the research and development of this compound and its promising derivatives.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Biosynth. (n.d.). This compound | 3331-28-0.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- CymitQuimica. (n.d.). This compound.

- Cziarka, D., et al. (2013). Phenazine Antibiotic Inspired Discovery of Potent Bromophenazine Antibacterial Agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry.

- chemBlink. (n.d.). This compound [CAS# 3331-28-0].

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

- Cziarka, D., et al. (2013). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. PubMed.

- Cziarka, D., et al. (2013). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. This compound | 3331-28-0 | FB65742 | Biosynth [biosynth.com]

- 2. CAS # 3331-28-0, this compound - chemBlink [chemblink.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Comparison of the polarity of organic solvents_ [uhplcslab.com]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Bromophenazine

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Bromophenazine (C₁₂H₇BrN₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its electronic spectrum, provides a robust experimental protocol for its characterization, and discusses the implications of its spectral features.

Introduction: The Significance of this compound and its Electronic Spectrum

Phenazines are a class of nitrogen-containing heterocyclic molecules known for their distinct redox and photophysical properties.[3] The introduction of a bromine atom at the 2-position of the phenazine core creates this compound, a molecule with modified electronic characteristics and enhanced biological activity. Notably, bromophenazine derivatives have demonstrated potent antibacterial and antibiofilm activities against resilient pathogens like Staphylococcus aureus.[1][2]

The UV-Vis absorption spectrum of a molecule serves as a unique fingerprint, dictated by its electronic structure. For drug development professionals, this spectrum is invaluable for several reasons:

-

Structural Confirmation: Verifying the synthesis and purity of the target compound.

-

Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert Law.

-

Probing Molecular Interactions: Observing spectral shifts to study interactions with biological targets, such as proteins or nucleic acids.

-

Photophysical Characterization: Understanding the molecule's potential for applications in photodynamic therapy or as a fluorescent probe.

This guide will walk through the essential aspects of acquiring and interpreting the UV-Vis spectrum of this compound, providing both the practical methodology and the theoretical framework.

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

The following is a self-validating, step-by-step protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific rigor.

Materials and Instrumentation

-

Analyte: this compound (Purity >95%)[4]

-

Solvent: Spectroscopic grade ethanol or acetonitrile. The choice of solvent is critical as it can influence the position and intensity of absorption bands. Ethanol is a common choice for phenazine derivatives.[5]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for measurements in the UV region (below 340 nm).

Step-by-Step Methodology

-

Instrument Warm-up: Power on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow for a stabilization period of at least 20-30 minutes. This ensures a stable light output and minimizes baseline drift.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). This compound is soluble in organic solvents.

-

From the stock solution, prepare a dilute solution with a concentration that will result in a maximum absorbance between 0.5 and 1.0 AU. This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert law. A typical starting concentration would be in the low micromolar (µM) range.

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).

-

Place them in the respective holders in the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and the cuvettes, ensuring the final spectrum is solely that of the analyte.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the prepared this compound solution before filling it. This prevents dilution errors.

-

Place the sample cuvette back into the sample holder. Keep the reference cuvette with the pure solvent in the reference beam path.

-

Acquire the absorption spectrum of the this compound solution.

-

-

Data Processing: Save the spectrum and record the wavelengths of maximum absorbance (λmax).

Experimental Workflow Diagram

The entire process, from preparation to analysis, can be visualized as a clear workflow.

Analysis of the Absorption Spectrum

Expected Spectral Features

The UV-Vis spectrum of phenazine compounds is characterized by multiple absorption bands arising from electronic transitions within the aromatic system. For the parent phenazine molecule, prominent absorption bands are observed around 250 nm and 365 nm.[6]

-

The high-energy band (around 250 nm) is intense and attributed to a π → π* transition.

-

The lower-energy band (around 365 nm) is weaker and corresponds to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms.

The introduction of a bromine substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) in these absorption bands. This is due to the halogen's ability to extend the conjugation of the π-system through its lone-pair electrons.[3][7]

Representative Absorption Data

The following table summarizes the typical absorption maxima for phenazine and provides an estimated range for this compound based on known substituent effects.

| Compound | Solvent | λmax 1 (π → π) | ε (M⁻¹cm⁻¹) | λmax 2 (n → π) | ε (M⁻¹cm⁻¹) | Reference |

| Phenazine | Ethanol | ~248 nm | ~107,000 | ~365 nm | Lower | [5][6] |

| This compound | Ethanol | Est. 255-265 nm | High | Est. 370-385 nm | Low | Inferred |

Note: The values for this compound are estimations based on the general principles of substituent effects on aromatic systems. The molar absorptivity (ε) for n → π transitions is typically much lower than for π → π* transitions.*

Theoretical Interpretation: Electronic Transitions

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital (ground state) to a higher energy one (excited state). In this compound, the key transitions involve the π (pi) and n (non-bonding) electrons.

-

π → π* (Pi to Pi-star) Transitions: These are high-energy, high-intensity transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The extensive conjugated system of the phenazine core gives rise to strong absorptions of this type in the UV region.

-

n → π* (n to Pi-star) Transitions: These transitions involve promoting an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to an antibonding π* orbital. These are lower in energy than π → π* transitions, thus appearing at longer wavelengths. They are typically less intense because the spatial overlap between the n and π* orbitals is less favorable.

The effect of the solvent is also an important consideration. Increasing solvent polarity often causes a hypsochromic (blue) shift in n → π* transitions and a bathochromic (red) shift in π → π* transitions.

Molecular Orbital Diagram

The electronic transitions in this compound can be conceptually illustrated with a molecular orbital diagram.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PhotochemCAD | Phenazine [photochemcad.com]

- 6. researchgate.net [researchgate.net]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Enigmatic Glow: A Technical Guide to the Anticipated Fluorescence Properties of 2-Bromophenazine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Fluorophore Landscape

In the vast realm of fluorescent molecules, the phenazine scaffold stands as a versatile and promising platform for the development of novel probes and functional materials. Its rigid, planar structure and rich electronic landscape offer a foundation for molecules with tunable photophysical properties. Within this family, halogenated derivatives, such as 2-Bromophenazine, present an intriguing yet largely unexplored frontier. While the direct experimental characterization of this compound's fluorescence is not extensively documented in the current body of scientific literature, this guide aims to provide a comprehensive technical overview of its anticipated fluorescence properties. By drawing upon established principles of fluorescence spectroscopy and the observed behavior of closely related phenazine derivatives, we can construct a predictive framework to guide future research and application development. This document serves as both a theoretical exploration and a practical roadmap for researchers poised to unlock the potential of this enigmatic molecule.

The Molecular Blueprint: Synthesis and Structural Considerations

The journey into the fluorescence properties of this compound begins with its synthesis. A modular and efficient three-step synthetic route, which has been successfully employed for other halogenated phenazines, offers a plausible pathway.

Proposed Synthetic Workflow

The synthesis would likely commence with the condensation of an appropriate aniline and a nitroarene building block, followed by demethylation and a final bromination step.

Caption: Proposed synthetic workflow for this compound.

The Influence of the Bromine Substituent

The introduction of a bromine atom at the 2-position of the phenazine core is anticipated to modulate its electronic and, consequently, its photophysical properties. The heavy atom effect of bromine could potentially influence the rates of intersystem crossing, which may affect the fluorescence quantum yield. Furthermore, the electron-withdrawing nature of the halogen is expected to perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.

Unveiling the Luminescence: Anticipated Photophysical Properties

While specific quantitative data for this compound is pending experimental determination, we can project its core fluorescence characteristics based on the behavior of analogous phenazine derivatives.

Excitation and Emission Spectra

It is anticipated that this compound will exhibit absorption in the UV-visible region, with an emission spectrum that is a mirror image of its lowest energy absorption band. The exact positions of the excitation and emission maxima will be influenced by the solvent environment.

Quantum Yield and Stokes Shift

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For phenazine derivatives, quantum yields can range from low to moderately high, depending on the substitution pattern and solvent. The presence of the bromine atom might lead to a modest quantum yield due to the potential for increased intersystem crossing. The Stokes shift, the difference between the excitation and emission maxima, is expected to be in a typical range for organic fluorophores.

| Parameter | Anticipated Range/Characteristic | Rationale based on Analogues |

| Excitation Maximum (λex) | 350 - 450 nm | Based on the absorption of the phenazine core and substituted derivatives. |

| Emission Maximum (λem) | 400 - 550 nm | Expected to be red-shifted from the excitation maximum. |

| Quantum Yield (Φf) | 0.1 - 0.4 | The bromine atom may lead to some quenching, but phenazines can be fluorescent. |

| Stokes Shift | 50 - 100 nm | A typical range for many organic fluorophores. |

| Table 1: Anticipated Photophysical Properties of this compound. |

The Environment's Embrace: Factors Influencing Fluorescence

The fluorescence of this compound is not expected to be static but rather a dynamic property sensitive to its immediate molecular surroundings.

Solvatochromism: A Shift in Color

A pronounced solvatochromic effect is anticipated, where the absorption and emission maxima of this compound will shift in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the fluorophore. Halogen/π interactions between the brominated phenazine and halogenated solvents could also contribute to these shifts.

Caption: Jablonski diagram illustrating the principle of solvatochromism.

pH Sensitivity: A Protonation-Induced Response

The nitrogen atoms in the phenazine ring are basic and can be protonated in acidic conditions. This protonation is expected to significantly alter the electronic structure of the molecule, leading to substantial shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield. This pH sensitivity could be harnessed for developing pH sensors.

The Scientist's Toolkit: Experimental Protocols

To experimentally validate the anticipated properties of this compound, a series of well-established spectroscopic techniques should be employed.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, acetonitrile, chloroform) to avoid inner filter effects.

-

Use a spectrofluorometer for all measurements.

-

To obtain the emission spectrum: a. Set the excitation monochromator to the anticipated absorption maximum (e.g., 400 nm). b. Scan the emission monochromator across a range of longer wavelengths (e.g., 420-700 nm).

-

To obtain the excitation spectrum: a. Set the emission monochromator to the wavelength of maximum fluorescence intensity determined in the previous step. b. Scan the excitation monochromator across a range of shorter wavelengths (e.g., 300-500 nm).

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of fluorescence.

Methodology (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare a series of solutions of both the standard and this compound with low absorbance values (< 0.1) at the excitation wavelength to minimize reabsorption effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Calculate the quantum yield of this compound using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Investigating Solvatochromism and pH Effects

Objective: To characterize the influence of the environment on the fluorescence properties.

Methodology:

-

Solvatochromism: a. Prepare solutions of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, water). b. Record the excitation and emission spectra for each solution. c. Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).

-

pH Effects: a. Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). b. Add a small, constant amount of a stock solution of this compound to each buffer. c. Record the fluorescence intensity and emission maximum at each pH. d. Plot the fluorescence intensity versus pH to determine the pKa of the excited state.

The Horizon of Application: Potential Utility in Research and Development

Based on its anticipated properties, this compound holds promise in several key areas:

-

Fluorescent Probes and Sensors: Its sensitivity to solvent polarity and pH could be exploited for the development of probes to investigate microenvironments in biological systems or for chemical sensing applications.

-

Cellular Imaging: As a small, potentially cell-permeable molecule, this compound could be explored as a fluorescent stain for cellular components.

-

Materials Science: The phenazine scaffold is of interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials.

-

Drug Discovery: Given the known antibacterial activity of other bromophenazines, this compound could serve as a lead compound in the development of theranostic agents, combining therapeutic action with fluorescent tracking.

Conclusion: A Call to Experimental Exploration

This technical guide has laid out a predictive framework for the fluorescence properties of this compound, grounded in the established behavior of related phenazine compounds. While theoretical in nature, it provides a solid foundation and a clear experimental path for researchers to follow. The synthesis and detailed photophysical characterization of this compound are now poised to transition this molecule from an enigmatic entity to a valuable tool in the arsenal of researchers, scientists, and drug development professionals. The insights gained from such studies will undoubtedly contribute to the broader understanding of structure-property relationships in fluorescent molecules and pave the way for innovative applications.

References

-

Borrero, N. V., et al. (2014). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry, 12(6), 881-886. [Link]

-

Huigens, R. W., et al. (2014). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link]

-

Wróbel, M. Z., et al. (2015). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 80(23), 11843-11855. [Link]

-

Sato, H., et al. (2020). Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. RSC Advances, 10(18), 10794-10798. [Link]

-

Garrison, A. T., et al. (2018). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. MedChemComm, 9(1), 143-151. [Link]

-

Sato, H., et al. (2020). Halogen-sensitive solvatochromism based on a phenolic polymer of tetraphenylethene. ResearchGate. [Link]

-

Meller, A., et al. (2019). Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. Chemistry – A European Journal, 25(64), 14593-14601. [Link]

-

Borrero, N. V., et al. (2014). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and…. OUCI. [Link]

-

Blazingprojects. (n.d.). Synthesis and antimicrobial activity of branched benzoxazinophenothiazines and their derivatives. Blazingprojects. [Link]

- Google Patents. (2018). CN108690032B - A kind of fluorescent dye of phenazine condensed structure and its synthesis method.

-

Voloshin, I. M., et al. (2001). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Journal of Biomolecular Structure and Dynamics, 19(1), 159-168. [Link]

-

Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

Schediwy, K., et al. (2019). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties. Journal of Materials Chemistry C, 7(32), 9945-9954. [Link]

- Darwish, I. A., et al. (2022). A dual-function chromogenic and fluorogenic benzofurazan probe for plazomicin and its

An In-Depth Technical Guide to the Electrochemical Properties of 2-Bromophenazine

This guide provides a comprehensive technical overview of the electrochemical properties of 2-bromophenazine, a member of the redox-active phenazine family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, theoretical electrochemical behavior, and potential applications of this intriguing molecule. While direct experimental electrochemical data for this compound is not extensively reported in publicly available literature, this guide synthesizes information from closely related phenazine derivatives to provide a robust predictive framework and a detailed experimental protocol for its characterization.

Introduction: The Significance of Phenazines in Redox Chemistry

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their rich redox chemistry.[1] Their planar, aromatic structure facilitates reversible electron transfer, making them ideal candidates for a wide range of applications, including electrochemical sensors, biosensors, and as mediators in bioelectrochemical systems.[2][3] The parent phenazine molecule undergoes a two-step, one-electron reduction in aprotic media, forming a stable radical anion and subsequently a dianion. The redox potential of phenazines can be finely tuned by the introduction of functional groups onto the aromatic core.[4] Electron-donating groups tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups, such as the bromo substituent in this compound, are expected to facilitate reduction (more positive potential).[1]

Synthesis of this compound

The synthesis of this compound can be approached through established methods for phenazine synthesis, followed by a bromination step. A common and effective route is the Wohl-Aue reaction, which involves the condensation of an aniline with a nitrobenzene in the presence of a base. For this compound, a plausible synthetic route would involve the reaction of 4-bromoaniline with nitrobenzene.

Alternatively, modern electrochemical methods offer a green and efficient approach to phenazine synthesis. Electro-oxidative synthesis from substituted anilines or related precursors can provide a high-yield and environmentally friendly pathway to the phenazine core.[5]

A potential synthetic pathway to a related compound, 2-bromo-1-hydroxyphenazine, has been described, which can be adapted for the synthesis of this compound.[6] This involves the reaction of 1-hydroxyphenazine with a brominating agent.

Caption: Plausible synthetic route to this compound via the Wohl-Aue reaction.

Predicted Electrochemical Properties of this compound

Based on the established principles of phenazine electrochemistry, we can predict the key electrochemical properties of this compound.

Redox Behavior

The bromo group is a moderately electron-withdrawing substituent. Therefore, this compound is expected to have a reduction potential that is more positive than that of the parent phenazine. The electrochemical behavior in an aprotic solvent, such as acetonitrile or dimethylformamide, is anticipated to involve two successive one-electron reductions.

The first reduction would form the this compound radical anion, and the second would form the dianion. Both of these reduction steps are expected to be reversible or quasi-reversible, which can be confirmed by cyclic voltammetry.

Caption: Proposed two-step one-electron reduction mechanism of this compound in aprotic media.

Predicted Redox Potentials

To estimate the redox potential of this compound, we can compare it to the parent phenazine and other halogenated derivatives. The parent phenazine has a first reduction potential of approximately -1.1 V vs. Ag/AgCl in acetonitrile. The introduction of an electron-withdrawing group is known to shift this potential to more positive values. For instance, the introduction of a chloro group at the 2-position of a phenazine derivative has been shown to shift the redox potential positively.[1] A similar, or slightly more pronounced, positive shift is expected for the bromo substituent.

| Compound | Substituent | Approximate First Reduction Potential (V vs. Ag/AgCl in ACN) | Reference |

| Phenazine | None | -1.1 | [2] |

| 2-Chlorophenazine | -Cl (Electron-withdrawing) | More positive than -1.1 V | [1] |

| This compound | -Br (Electron-withdrawing) | Predicted: ~ -0.9 to -1.0 V | Prediction |

| 2-Aminophenazine | -NH₂ (Electron-donating) | More negative than -1.1 V | General Principle |

Experimental Protocol for Electrochemical Characterization

To experimentally determine the electrochemical properties of this compound, cyclic voltammetry is the technique of choice. The following protocol provides a detailed methodology.

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE), freshly polished with alumina slurry and sonicated in ethanol and deionized water.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (ACN).

-

Analyte: 1 mM this compound.

-

Inert Gas: High-purity nitrogen or argon.

Experimental Setup

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Procedure

-

Preparation: Prepare a 1 mM solution of this compound in the 0.1 M TBAPF₆/ACN electrolyte solution.

-

Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry:

-

Place the polished GCE, Ag/AgCl reference electrode, and platinum counter electrode in the electrochemical cell containing the deoxygenated solution.

-

Perform a cyclic voltammetry scan over a potential range that encompasses the expected reduction and oxidation events (e.g., from 0 V to -1.5 V and back to 0 V).

-

Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the reversibility of the redox processes. A reversible process will show a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons) and the peak current will be proportional to the square root of the scan rate.

-

-

Data Analysis:

-

Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer.

-

Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to confirm a diffusion-controlled process.

-

Potential Applications

The unique electrochemical properties of this compound suggest its utility in several advanced applications.

-

Redox Flow Batteries: Functionalized phenazines are being explored as promising materials for organic redox flow batteries.[7] The tunable redox potential of this compound could make it a candidate for either the anolyte or catholyte, depending on the overall battery design.

-

Antibacterial Agents: Bromophenazines have demonstrated potent antibacterial activity.[8][9] Their redox properties are believed to play a role in their mechanism of action, possibly through the generation of reactive oxygen species.

-

Electrochemical Sensors: The well-defined redox behavior of phenazines makes them suitable for the development of electrochemical sensors.[3] this compound could be used as a redox mediator for the detection of various analytes.

Conclusion

This compound represents a compelling target for electrochemical investigation. Its synthesis is accessible through established organic chemistry methods, and its electrochemical properties can be thoroughly characterized using cyclic voltammetry. The presence of the electron-withdrawing bromo substituent is predicted to favorably modulate its redox potential, opening up possibilities for its use in energy storage, medicinal chemistry, and sensing applications. The experimental protocol and predictive framework provided in this guide offer a solid foundation for researchers to explore the rich electrochemical landscape of this and other functionalized phenazine derivatives.

References

-

ARKAT USA. (2016). Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. ARKIVOC 2016 (i) 82-110. [Link]

-

Yong, K. J., et al. (2017). Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems. PubMed Central. [Link]

-

ResearchGate. (n.d.). Electrochemical characterization of phenazines. [Link]

-

ResearchGate. (n.d.). Redox potentials of various phenazines. [Link]

-

Huigens III, R. W., et al. (2014). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. ResearchGate. [Link]

-

Huigens III, R. W., et al. (2014). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 8-aminophenazine-2-sulfonamide 53 by oxidative cyclization. [Link]

-

Pauliukaite, R., et al. (2009). Phenazines and Polyphenazines in Electrochemical Sensors and Biosensors. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Electro-Oxidative Synthesis of Phenazines. PubMed. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1995). Electrochemistry of 2-bromo-2-methylpropanamides. Reduction mechanism and cyclocoupling reaction with amide solvents. [Link]

-

de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ResearchGate. [Link]

-

de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. PubMed. [Link]

-

Li, Y., et al. (2025). A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. Chemical Science. [Link]